3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3OS/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDDTNJXNBLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-fluorobenzyl chloride and 2-furylmethylamine.
Formation of Intermediate: The 6-chloro-2-fluorobenzyl chloride is reacted with sodium thiomethoxide to form 6-chloro-2-fluorobenzylthiomethyl ether.
Cyclization: The intermediate is then subjected to cyclization with 2-furylmethylamine and methyl isothiocyanate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the biosynthesis of inflammatory mediators or interfere with cell signaling pathways in cancer cells.
Comparison with Similar Compounds
Halogenated Aryl Derivatives:
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9) : This compound shares a triazole-thiol backbone but lacks the methylthio and furyl substituents. The 4-chlorophenyl group contributes to moderate lipophilicity (logP ≈ 2.8), whereas the target compound’s 6-chloro-2-fluorophenyl group may increase steric bulk and alter dipole interactions .
- This structural difference may affect solubility and membrane permeability .
Heteroaromatic Substituted Triazoles:
- 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS MFCD03933979): Incorporates a furan ring conjugated to an allylidene amino group. Similar to the target compound’s 2-furyl substituent, this enhances resonance stabilization, as evidenced by strong molecular ion peaks in mass spectrometry .
Implications for Future Research
The structural versatility of 1,2,4-triazoles allows fine-tuning of electronic and steric properties through substituent modification. For the target compound, further studies should explore:
Antifungal Screening : Building on , evaluate efficacy against Fusarium and Candida species.
Crystallographic Analysis : Compare packing modes with isostructural analogs (e.g., and ) to elucidate halogen effects on supramolecular interactions.
ADMET Profiling : Assess the impact of the 2-furyl group on metabolic stability and toxicity.
Biological Activity
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in pharmacology and agrochemistry. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₃H₉ClF N₂OS
- Molecular Weight: 305.78 g/mol
Its structure includes a triazole ring, which is known for conferring significant biological activity, particularly as an antimicrobial agent.
Antibacterial Activity
Research has shown that 1,2,4-triazole derivatives exhibit substantial antibacterial properties. The specific compound under study has been evaluated against various bacterial strains.
Table 1: Antibacterial Efficacy of Triazole Derivatives
The Minimum Inhibitory Concentration (MIC) values indicate that the compound demonstrates comparable or superior activity against certain strains when compared to established antibiotics like ciprofloxacin.
The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes in bacterial cell walls or metabolic pathways. For instance:
- Inhibition of Cytochrome P450: Triazoles can inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis. This inhibition may extend to bacterial systems as well.
- Binding Affinity: Studies suggest that the binding affinity of triazoles to target enzymes is significant for their antibacterial efficacy. The presence of specific substituents on the triazole ring can enhance this binding.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Antimicrobial Activity : A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed enhanced activity compared to traditional antibiotics .
- Comparative Analysis : In a comparative analysis involving multiple triazole compounds, it was found that those with a hydroxyphenyl fragment at the C-3 position exhibited the highest antibacterial activity against MRSA .
- Broad-Spectrum Activity : Another investigation revealed that certain triazole derivatives displayed broad-spectrum antibacterial activity against various strains including resistant ones like MRSA and Pseudomonas aeruginosa .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole, and how can reaction yields be improved?
Methodological Answer:
A two-step approach is commonly employed:
Triazole Core Formation : React 2-furyl-substituted hydrazine derivatives with thiourea or thiosemicarbazide under acidic conditions to form the 1,2,4-triazole ring.
Substituent Introduction : Introduce the (6-chloro-2-fluorophenyl)methylthio group via nucleophilic substitution using a thiol intermediate. Optimize yields (typically 70-85%) by:
- Using PEG-400 as a green solvent to enhance solubility and reduce side reactions .
- Catalyzing with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour .
- Monitoring progress via TLC and purifying by recrystallization in aqueous acetic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
